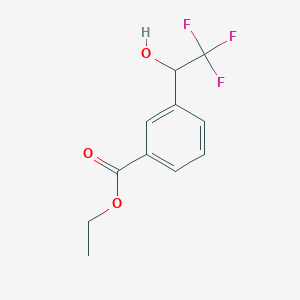

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Description

BenchChem offers high-quality Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGHMRVHEOQVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178306 | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006277-57-0 | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Abstract: This technical guide provides a detailed, research-level overview of the synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, a valuable building block in pharmaceutical and materials science. The incorporation of a trifluoromethyl group (CF3) into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the primary synthetic strategy, a validated experimental protocol, mechanistic insights, and safety considerations. We focus on the nucleophilic trifluoromethylation of ethyl 3-formylbenzoate using the Ruppert-Prakash reagent (TMSCF3), a method renowned for its efficiency and broad applicability.

Introduction and Strategic Overview

The synthesis of molecules containing trifluoromethylated stereocenters is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF3 group often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate serves as a key intermediate, featuring a versatile ester handle for further derivatization and a trifluoromethyl carbinol moiety crucial for molecular recognition and stability.

This guide focuses on the most direct and reliable synthetic route, which involves the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of an aromatic aldehyde.

Retrosynthetic Analysis:

A logical disconnection of the target molecule breaks the carbon-carbon bond between the aromatic ring and the trifluoromethyl-bearing carbinol carbon. This retrosynthetic step points to two key synthons: an electrophilic ethyl 3-formylbenzoate and a nucleophilic trifluoromethyl source.

Caption: Retrosynthetic disconnection of the target molecule.

Among the various methods for trifluoromethylation, the use of (Trifluoromethyl)trimethylsilane (TMSCF3) , commonly known as the Ruppert-Prakash reagent , stands out for its mild reaction conditions, high yields, and excellent functional group tolerance.[3]

The Core Synthesis: Nucleophilic Trifluoromethylation

The chosen pathway centers on the reaction of ethyl 3-formylbenzoate with the Ruppert-Prakash reagent. This organosilicon compound serves as a potent source for the nucleophilic trifluoromethyl group upon activation.[4]

2.1 The Mechanistic Rationale

The reaction is not a direct attack by TMSCF3. It requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[5] The mechanism proceeds as follows:

-

Activation: The fluoride anion attacks the silicon atom of TMSCF3, forming a hypervalent, pentacoordinate silicate intermediate. This is the key activating step.[6]

-

CF3- Transfer: This silicate species is unstable and readily transfers the more nucleophilic trifluoromethyl group (CF3-) to the electrophilic carbonyl carbon of the aldehyde.

-

Alkoxide Formation: This addition forms a silylated alkoxide intermediate.

-

Hydrolysis (Work-up): The reaction mixture is quenched, typically with an aqueous acid, to hydrolyze the trimethylsilyl ether and yield the final secondary alcohol product.[5]

Caption: Reaction mechanism of the Ruppert-Prakash trifluoromethylation.

Validated Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Ethyl 3-formylbenzoate | C10H10O3 | 178.18 | 1.78 g | 10.0 | 1.0 |

| Ruppert-Prakash Reagent (TMSCF3) | C4H9F3Si | 142.20 | 2.13 g (1.8 mL) | 15.0 | 1.5 |

| Tetrabutylammonium Fluoride (TBAF) | C16H36FN | 261.47 | ~33 mg | 0.1 (as 0.1 mL of 1M solution) | 0.01 |

| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 50 mL | - | - |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | ~20 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | NaHCO3 | 84.01 | ~20 mL | - | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~20 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | ~5 g | - | - |

| Ethyl Acetate (for extraction) | C4H8O2 | 88.11 | ~100 mL | - | - |

| Hexanes (for extraction) | C6H14 | 86.18 | ~100 mL | - | - |

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-formylbenzoate (1.78 g, 10.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe and stir the solution until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add the Ruppert-Prakash reagent (1.8 mL, 15.0 mmol) to the stirred solution via syringe.

-

Initiation: Add the TBAF solution (0.1 mL of a 1M solution in THF, 0.1 mmol) dropwise via syringe. A slight exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching & Work-up: Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3 Purification and Characterization

The crude product, a pale yellow oil, should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is typically effective.

-

Expected Yield: 80-95%.

-

Characterization: The structure and purity of the final product, Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Overall Synthesis Workflow

The entire process, from setup to final product, can be visualized as a clear, sequential workflow.

Caption: Experimental workflow for the synthesis of the target compound.

Safety and Handling

-

Ethyl 3-formylbenzoate: May cause skin and eye irritation.

-

(Trifluoromethyl)trimethylsilane (TMSCF3): Is a volatile and flammable liquid. It is moisture-sensitive and should be handled under an inert atmosphere.

-

Tetrabutylammonium Fluoride (TBAF): Is corrosive and toxic. Avoid contact with skin and eyes.

-

Tetrahydrofuran (THF): Is a highly flammable liquid and can form explosive peroxides upon storage. Use only anhydrous, peroxide-free THF.

-

General Precautions: Perform all operations in a chemical fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.

Conclusion

The synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is reliably achieved through the nucleophilic trifluoromethylation of ethyl 3-formylbenzoate. The use of the Ruppert-Prakash reagent with a catalytic fluoride initiator provides a high-yielding and operationally simple method that is tolerant of the ester functional group. This technical guide offers a validated protocol and the necessary mechanistic background, empowering researchers to confidently produce this important fluorinated building block for applications in drug discovery and advanced material synthesis.

References

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018). Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

-

Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021). Semantic Scholar. [Link]

-

Wikipedia. Reformatsky reaction. Wikipedia. [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (2014). ResearchGate. [Link]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Wikipedia. Trifluoromethyltrimethylsilane. Wikipedia. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Organic Chemistry Portal. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). National Institutes of Health. [Link]

-

Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide. (2023). Chinese Chemical Society. [Link]

- CN104311414A - Preparation method of ethyl benzoate.

-

Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. Barbier reaction. Wikipedia. [Link]

-

Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate. [Link]

-

Ethyl benzoate synthesis. (2018). Sciencemadness Discussion Board. [Link]

-

Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Scribd. [Link]

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2017). National Institutes of Health. [Link]

-

Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]

-

Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (2009). Macmillan Group - Princeton University. [Link]

-

Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. ResearchGate. [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

-

Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. (2022). PubMed. [Link]

- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. (2018). ResearchGate. [Link]

-

Transition-metal-free electrochemical oxidative C(sp2)–H trifluoromethylation of aryl aldehyde hydrazones. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal. [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

Nucleophilic trifluoromethylation. ResearchGate. [Link]

-

Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020). Quora. [Link]

-

Barbier Reaction. (2022). YouTube. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]

-

Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. ResearchGate. [Link]

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. (2018). Beilstein Journals. [Link]

Sources

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, a key chiral building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a hydroxyl moiety onto the ethyl benzoate scaffold imparts unique electronic and steric characteristics that significantly influence its solubility, lipophilicity, and acidity. A detailed examination of its synthesis, spectral characterization, and core physicochemical parameters is presented, supported by established experimental methodologies. This document is intended to serve as an essential resource for researchers leveraging this compound in the design and development of novel therapeutic agents.

Introduction: The Significance of Fluorinated Moieties in Drug Design

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of properties that can profoundly enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can improve target binding affinity, membrane permeability, and pharmacokinetic properties.[1] The presence of a hydroxyl group introduces a chiral center and a hydrogen bond donor, which can lead to more specific and improved interactions with biological targets. Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate combines these features, making it a valuable intermediate for creating a diverse range of biologically active compounds.

Synthesis and Structural Elucidation

The synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is most commonly achieved through the stereoselective reduction of its ketone precursor, Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. This transformation is a critical step that introduces the chiral hydroxyl group.

Synthesis of the Precursor: Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

The precursor ketone can be synthesized via the acylation of an aminobenzoate. A common method involves the reaction of ethyl 3-aminobenzoate with trifluoroacetic anhydride under anhydrous conditions, often in the presence of a base like pyridine to neutralize acidic byproducts.

Reduction to Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

The reduction of the trifluoroacetyl group to the corresponding alcohol is a key synthetic step. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity for ketones in the presence of esters.

Sources

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate CAS Number: 2006277-57-0

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is a fluorinated aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its structure, which combines an ethyl benzoate scaffold with a trifluoromethylated carbinol group, offers a unique set of properties that are highly valuable in the design of novel therapeutic agents. The presence of the trifluoromethyl (CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The adjacent hydroxyl group introduces a chiral center and a critical hydrogen bond donor, enabling specific and potentially high-affinity interactions with enzyme active sites.[1]

This guide provides a comprehensive overview of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, covering its synthesis from its ketone precursor, its key physicochemical properties, and its strategic applications as a building block in modern drug discovery. The methodologies and insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile intermediate in their research and development endeavors.

Physicochemical and Spectroscopic Profile

The fundamental properties of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate are summarized below. These data are critical for its characterization, handling, and use in subsequent synthetic transformations.

| Property | Value | Source |

| CAS Number | 2006277-57-0 | [2] |

| Molecular Formula | C₁₁H₁₁F₃O₃ | [2] |

| Molecular Weight | 248.20 g/mol | [2] |

| IUPAC Name | Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | N/A |

| SMILES | O=C(C1=CC=CC(C(C(F)(F)F)O)=C1)OCC | [2] |

| MDL Number | MFCD29035075 | [2] |

Synthesis and Purification: From Ketone to Chiral Alcohol

The most direct and common synthetic route to Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is the selective reduction of its corresponding ketone precursor, Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (CAS 898787-11-6).[1] This transformation is a cornerstone reaction in organic synthesis, converting a prochiral ketone into a chiral secondary alcohol.

Expert Rationale: The Choice of Reducing Agent

The choice of reducing agent is critical for achieving high yield and selectivity. Sodium borohydride (NaBH₄) is often the preferred reagent for this type of transformation in a laboratory setting. Its selection is based on several key advantages:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the less reactive ester functional group present in the molecule.

-

Operational Simplicity: The reaction can be carried out under standard atmospheric conditions using common protic solvents like methanol or ethanol.

-

Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle, as it does not react violently with moisture.

The workflow for this synthesis is a multi-step process involving the core reduction reaction followed by a careful workup and purification sequence.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 20-30 minutes. Monitor gas evolution and maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Quenching: Once the reaction is complete (typically 1-2 hours), cool the flask again in an ice bath and slowly quench the excess NaBH₄ by adding acetone, followed by the dropwise addition of 1M HCl until the solution is neutral to slightly acidic.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[3]

Detailed Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate as a purified oil or solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate lies in its application as a versatile intermediate for creating more complex molecules with therapeutic potential. Its precursor, a trifluoroacetyl ketone, is investigated for its potential as an inhibitor of targets like histone deacetylases (HDACs) and for antimicrobial properties.[1] The reduction to the hydroxyl derivative creates a new chiral center and a hydrogen bond donor, which can lead to novel and improved interactions with biological targets.[1]

Strategic Value in Lead Optimization

In drug development, modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile is a critical process. The title compound serves as an excellent starting point for such optimization efforts.

-

Introduction of Chirality: The secondary alcohol is a chiral center. Synthesizing and separating the enantiomers allows for the investigation of stereospecific binding to a target protein, which can lead to improved potency and reduced off-target effects.

-

Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions within a protein's binding pocket that may be absent in the ketone precursor.

-

Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1] This can lead to improved drug half-life and bioavailability.

Caption: Logical flow from precursor to potential therapeutic applications.

Safety and Handling

Based on available data for similar compounds, Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate should be handled with care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Cold-chain transportation may be required for long-term stability.[2]

Conclusion

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate (CAS: 2006277-57-0) represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The unique combination of a chiral, trifluoromethyl-substituted alcohol on an aromatic scaffold provides a powerful tool for researchers aiming to design next-generation therapeutics with enhanced potency, selectivity, and metabolic stability. This guide has provided the core technical knowledge, from synthesis protocols to strategic applications, to facilitate its effective use in advancing pharmaceutical research.

References

-

Organic Syntheses. Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. [Link]

-

Organic Syntheses Procedure. [Link]

Sources

1H NMR spectrum of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate. As a molecule incorporating several key functional groups—an ethyl ester, a meta-disubstituted aromatic ring, and a chiral trifluoromethyl carbinol—its spectral interpretation offers valuable insights for structural verification and stereochemical analysis. This document moves beyond a simple peak list to explain the causal relationships between the molecular structure and the resulting NMR spectrum, grounding the analysis in established spectroscopic principles.

Foundational Structural Analysis

To predict and interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its individual spin systems. Each chemically distinct proton or group of protons will give rise to a unique signal, the characteristics of which are determined by its local electronic environment and its proximity to other NMR-active nuclei.

Caption: Molecular structure with key proton environments highlighted.

The molecule contains eight distinct proton environments, which can be grouped as follows:

-

Aromatic Region: Four non-equivalent aromatic protons on a 1,3-disubstituted ring.

-

Trifluoromethyl Carbinol Moiety: One methine proton (-CH OH) and one hydroxyl proton (-OH ).

-

Ethyl Ester Group: One methylene group (-OCH₂ CH₃) and one methyl group (-OCH₂CH₃ ).

Predicted ¹H NMR Spectral Parameters

Based on established chemical shift principles and coupling interactions, we can predict the characteristics of each signal. The presence of the electron-withdrawing trifluoromethyl group and the ester functionality will significantly influence the chemical shifts of adjacent protons.

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Coupling Interactions |

| Ha | -CH (OH)CF₃ | 5.1 - 5.5 | Quartet of Doublets (qd) or Quartet (q) | 1H | ³JHF (~7-9 Hz), ³JHH with OH (variable) |

| Hb,c,d,e | Aromatic C-H | 7.5 - 8.2 | Multiplets (m) | 4H | 3JHH (ortho, ~7-9 Hz), 4JHH (meta, ~2-3 Hz) |

| Hf | -OH | 2.0 - 5.0 (variable) | Broad Singlet (br s) or Doublet (d) | 1H | ³JHH with CH (often not observed) |

| Hg | -OCH₂ CH₃ | 4.3 - 4.5 | Quartet (q) or complex multiplet | 2H | ³JHH with CH₃ (~7 Hz) |

| Hh | -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ³JHH with CH₂ (~7 Hz) |

Expert Insights into Spectral Nuances:

-

The Carbinol Methine (Ha): This proton is adjacent to both the hydroxyl proton (Hf) and the three fluorine atoms of the CF₃ group. The fluorine atoms (¹⁹F, spin I=½) will couple to Ha over three bonds (³JHF), splitting its signal into a quartet.[1] If the hydroxyl proton is not rapidly exchanging with the solvent, it will also couple to Ha, further splitting each line of the quartet into a doublet, resulting in a "quartet of doublets" (qd).[2] In many common solvents like CDCl₃, this OH coupling is often lost due to proton exchange, simplifying the signal to a quartet.

-

The Hydroxyl Proton (Hf): The chemical shift of the OH proton is highly dependent on solvent, concentration, and temperature. In Chloroform-d, it typically appears as a broad singlet that can be confirmed by a D₂O shake experiment, where the peak disappears upon exchange with deuterium. In a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆, the exchange is slowed, and the coupling to Ha is often resolved, revealing a clean doublet.

-

Diastereotopicity in the Ethyl Group (Hg): The carbinol carbon (-C H(OH)CF₃) is a stereocenter. This chiral center renders the two protons of the nearby methylene (-OCH₂-) group diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts. Consequently, instead of a simple quartet, the signal for Hg may appear as a more complex multiplet, potentially an "AB quartet," where each line is further split by the methyl group. This is a subtle but important feature for advanced structural confirmation.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is paramount for obtaining a reliable and interpretable spectrum. This section outlines a self-validating workflow for sample preparation and data acquisition.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-25 mg of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate into a clean, dry vial.[3][4] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening from excessive concentration.[4][5]

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual peak for referencing (δ 7.26 ppm).[5] Add 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved. Visually inspect for any suspended solid particles.

-

Filtration and Transfer: To prevent magnetic field distortions from particulate matter, filter the solution into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) through a small plug of glass wool packed into a Pasteur pipette.[3] Ensure the final sample height in the tube is approximately 4-5 cm.

-

-

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

-

Acquisition:

-

Pulse Program: Standard 1D proton (zg30).

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm).

-

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.[6]

-

Integration: Integrate all signals to determine the relative ratio of protons, which should correspond to the values in the table above.

-

Concluding Summary

The ¹H NMR spectrum of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is rich with structural information. Key diagnostic features include four distinct signals in the aromatic region, a characteristic triplet-quartet pattern for the ethyl group, and a downfield quartet for the carbinol methine proton resulting from strong coupling to the trifluoromethyl group. Careful analysis, particularly of the hydroxyl proton behavior in different solvents and the potential diastereotopicity of the methylene protons, provides a robust method for unambiguous structural confirmation, essential for quality control and reaction monitoring in a drug development setting.

References

-

PubChem. 1-Hydroxyethyl benzoate. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Available from: [Link]

-

The Journal of Organic Chemistry. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. RSC Publishing. Available from: [Link]

-

The Journal of Organic Chemistry. A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. ACS Publications. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available from: [Link]

-

ResearchGate. (PDF) Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Available from: [Link]

-

Unknown Source. FLUORINE COUPLING CONSTANTS. Available from: [Link]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Available from: [Link]

-

Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. Available from: [Link]

-

ECHA. Ethyl benzoate - Registration Dossier. European Chemicals Agency. Available from: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]

-

University of Calgary. CSD Solution #13. Department of Chemistry. Available from: [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

- Google Patents. CN104311414A - Preparation method of ethyl benzoate.

-

The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

Brainly. [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ChemSynthesis. 2-hydroxyethyl benzoate. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. beilstein-journals.org [beilstein-journals.org]

A Deep Dive into the 13C NMR Spectroscopy of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and increased binding affinity, make them attractive motifs in medicinal chemistry. Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a key exemplar, incorporating a trifluoromethyl group that can profoundly influence a molecule's biological activity. A thorough understanding of its molecular structure is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the 13C NMR data for Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, offer a detailed experimental protocol for data acquisition, and present a thorough interpretation of the spectral data. This guide aims to equip scientists with the necessary knowledge to confidently analyze and interpret the 13C NMR spectra of this and structurally related fluorinated compounds.

The Structural Landscape: Predicting the 13C NMR Spectrum

The structure of Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is presented below. To predict its 13C NMR spectrum, we can start by examining the known chemical shifts of a simpler, related molecule: ethyl benzoate.[1][2][3] By considering the substituent effects of the 2,2,2-trifluoro-1-hydroxyethyl group on the aromatic ring, we can anticipate the chemical shifts of the carbons in our target molecule.

Caption: Molecular structure of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate with carbon numbering.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. These predictions are based on the known data for ethyl benzoate and the expected influence of the electron-withdrawing trifluoromethyl and hydroxyl groups.[4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Prediction |

| C=O | ~166 | Singlet | The carbonyl carbon of the ester group is expected to be largely unaffected by the substituent at the meta position.[1][2] |

| Aromatic C1 | ~131 | Singlet | The quaternary carbon attached to the ester group will have a chemical shift similar to that in ethyl benzoate. |

| Aromatic C2, C6 | ~129-130 | Singlet | These aromatic carbons are relatively distant from the trifluoroethyl group and are expected to have shifts close to those in ethyl benzoate. |

| Aromatic C3 | ~140-145 | Singlet | This carbon is directly attached to the electron-withdrawing trifluoroethyl group, leading to a significant downfield shift. |

| Aromatic C4, C5 | ~128-129 | Singlet | Similar to C2 and C6, these carbons are expected to show minimal deviation from the shifts in ethyl benzoate. |

| -OCH2- | ~61 | Singlet | The methylene carbon of the ethyl ester group should remain consistent with the value observed in ethyl benzoate.[1][2] |

| -CH3 | ~14 | Singlet | The methyl carbon of the ethyl ester group is also expected to be consistent with ethyl benzoate.[1][2] |

| -CH(OH)- | ~70-75 | Quartet | The carbon bearing the hydroxyl group is deshielded by both the hydroxyl group and the adjacent trifluoromethyl group. It will be split into a quartet by the three fluorine atoms. |

| -CF3 | ~124 | Quartet | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. This signal can be broad and of low intensity.[6][7][8] |

Experimental Protocol for 13C NMR Data Acquisition

Achieving high-quality 13C NMR spectra for fluorinated compounds requires careful consideration of experimental parameters. The presence of 13C-19F coupling can complicate spectra and impact signal-to-noise ratios.[7][9]

Caption: General workflow for 13C NMR data acquisition and processing.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[10]

-

Ensure the sample is homogeneous and free of particulate matter.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for 13C observation.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition (Proton-Decoupled):

-

Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Use a standard pulse sequence for 13C observation with proton decoupling (e.g., zgpg30).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the quaternary carbons and the splitting from fluorine, a higher number of scans may be necessary.[6][7]

-

A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

4. (Optional) Data Acquisition (Proton and Fluorine-Decoupled):

-

For simplified spectra, simultaneous proton and fluorine decoupling can be employed. This requires a spectrometer with dual-decoupling capabilities.[9][11]

-

This experiment will result in all carbon signals appearing as singlets, which can aid in peak assignment but removes valuable coupling information.

5. Data Processing:

-

Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

In-depth Data Interpretation

The interpretation of the 13C NMR spectrum of Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate hinges on understanding the electronic effects of its functional groups.

-

The Ethyl Benzoate Backbone: The signals for the ethyl ester group (-OCH2CH3) and the carbonyl carbon (C=O) are expected to be readily identifiable based on their characteristic chemical shifts, which are well-established for ethyl benzoate.[1][2][3]

-

Aromatic Region: The aromatic region will display six signals. The carbon atom directly attached to the trifluoroethyl substituent (C3) will be the most deshielded due to the strong electron-withdrawing nature of this group. The other aromatic carbons will be less affected, with their chemical shifts remaining relatively close to those observed in unsubstituted ethyl benzoate.

-

The Trifluoroethyl Moiety: This is the most informative region of the spectrum.

-

The -CH(OH)- carbon will be significantly deshielded by the adjacent electronegative oxygen and the trifluoromethyl group. The key feature will be its splitting into a quartet due to coupling with the three fluorine atoms (¹JCF).

-

The -CF3 carbon itself will also appear as a quartet due to the one-bond C-F coupling. This signal is often broad and of low intensity due to the distribution of the signal into four lines and the absence of a Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[6][7][8] The large one-bond C-F coupling constant (typically > 250 Hz) is a hallmark of a CF3 group.[9]

-

Conclusion

The 13C NMR spectrum of Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate provides a wealth of structural information. By leveraging a foundational understanding of the 13C NMR of ethyl benzoate and the well-documented effects of fluorination, a detailed and accurate interpretation of the spectrum is achievable. This technical guide provides researchers and drug development professionals with the essential knowledge and protocols to confidently acquire and analyze the 13C NMR data for this and other complex fluorinated molecules, thereby accelerating research and development efforts in medicinal chemistry.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo..[Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

-

RWTH Publications. (n.d.). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

-

Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

-

Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no .... [Link]

-

Aidic. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. [Link]

-

Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

-

ChemSynthesis. (2025, May 20). 2-hydroxyethyl benzoate. [Link]

Sources

- 1. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 2. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 3. brainly.com [brainly.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. researchgate.net [researchgate.net]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. quora.com [quora.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

Mass spectrometry analysis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

An In-depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

This guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, a compound representative of fluorinated benzoate structures encountered in pharmaceutical and agrochemical research. As these molecules play a significant role in modern drug development, a robust and well-understood analytical methodology is paramount for their characterization, quality control, and metabolic profiling. This document moves beyond rote protocols to explain the underlying chemical principles that dictate analytical strategy, ensuring researchers can adapt and troubleshoot effectively.

Chapter 1: Analyte Profile and Strategic Considerations

Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every decision, from sample preparation to the choice of ionization technique.

1.1. Chemical Structure and Properties

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is a multi-functional molecule. Its structure contains a benzoate ester moiety, an aromatic ring, a secondary alcohol, and a trifluoromethyl group. Each of these features influences its behavior in a mass spectrometer.

-

Chemical Formula: C₁₁H₁₁F₃O₃

-

Average Molecular Weight: 248.20 g/mol

-

Monoisotopic Exact Mass: 248.0658 Da

These properties are summarized in the table below. The exact mass is the cornerstone of high-resolution mass spectrometry (HRMS), enabling unambiguous formula determination.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₁₁H₁₁F₃O₃ | Foundation for all mass calculations. |

| Monoisotopic Mass | 248.0658 Da | The target mass for precursor ion selection in high-resolution instruments. Crucial for accurate identification. |

| Key Functional Groups | Ester, Aromatic, Alcohol, CF₃ | Dictates polarity, ionization efficiency, and fragmentation pathways. The polar alcohol group makes it suitable for electrospray ionization. |

| Polarity | Moderately Polar | The presence of the hydroxyl (-OH) and ester groups increases polarity, favoring liquid chromatography over standard gas chromatography without derivatization. |

1.2. The Analytical Decision: LC-MS vs. GC-MS

The central question for analyzing a molecule of this nature is the choice of chromatographic separation and ionization source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[1][2] However, the target analyte's hydroxyl group imparts significant polarity and the potential for thermal degradation in a hot GC inlet. Therefore, direct analysis by GC-MS is challenging. It would necessitate a derivatization step, such as silylation, to mask the polar -OH group, increasing volatility and stability.[3] While effective, this adds complexity and a potential source of analytical variability.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for moderately polar to highly polar molecules. The analyte can be dissolved in a suitable solvent and analyzed directly. Electrospray ionization (ESI), a soft ionization technique, is particularly effective as it can generate intact molecular ions from solution with minimal fragmentation, making it the superior choice for this compound. The presence of heteroatoms (oxygen) provides sites for protonation or deprotonation, which is the basis of ESI.

Chapter 2: Primary Methodology: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This section details a self-validating protocol for the analysis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate using LC-MS/MS. The logic behind each parameter is explained to provide a framework for method development.

2.1. Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

-

Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards (e.g., 1 µg/mL).

-

Filter the final solutions through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a standard choice for retaining moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive ion mode ESI.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Ramp linearly from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: ESI Positive and Negative (separate runs recommended for optimization).

-

Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Scan Range (MS1): m/z 50-400

-

Precursor Ion for MS/MS: m/z 249.1 (Positive), m/z 247.1 (Negative).

-

Collision Energy (CE): Ramped from 10-40 eV to observe a full range of fragment ions.

-

2.2. Predicted Full Scan (MS1) Spectra

In ESI, the analyte forms adducts with protons or other cations present in the mobile phase. Understanding these expected ions is the first step in data interpretation.

| Ionization Mode | Predicted Ion | Formula | Calculated Exact Mass (m/z) | Notes |

| Positive | [M+H]⁺ | [C₁₁H₁₂F₃O₃]⁺ | 249.0733 | The protonated molecule, typically the most abundant ion in positive mode with an acidified mobile phase. This will be the precursor for MS/MS fragmentation. |

| Positive | [M+Na]⁺ | [C₁₁H₁₁F₃O₃Na]⁺ | 271.0552 | A sodium adduct, commonly observed if there are trace amounts of sodium salts in the system (e.g., from glassware or solvents). |

| Negative | [M-H]⁻ | [C₁₁H₁₀F₃O₃]⁻ | 247.0580 | The deprotonated molecule, likely formed by loss of the acidic proton from the hydroxyl group. The electron-withdrawing trifluoromethyl group can help stabilize the negative charge, making this a viable ionization pathway. |

| Negative | [M+HCOO]⁻ | [C₁₁H₁₁F₃O₃ + HCOO]⁻ | 293.0635 | A formate adduct, often seen when formic acid is used as a mobile phase modifier in negative ion mode. |

2.3. Predicted Tandem MS (MS/MS) Fragmentation Pathways

Tandem mass spectrometry provides structural information by fragmenting the selected precursor ion. The resulting fragmentation pattern is a highly specific fingerprint of the molecule.

Positive Ion Mode Fragmentation ([M+H]⁺, m/z 249.1)

In positive mode ESI, fragmentation is driven by the charge site, typically initiating from the protonated ester or hydroxyl group.

-

Loss of Water (H₂O): The protonated hydroxyl group is an excellent leaving group, leading to a facile neutral loss of water (18.01 Da). This is often one of the most intense fragments for alcohols.

-

Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond can result in the neutral loss of ethanol (46.04 Da).

-

Formation of the Benzoyl Cation: A characteristic fragmentation of benzoate esters is the loss of the alkoxy group (ethoxy radical, 45 Da) to form a stable acylium ion, though in ESI, loss of neutral ethanol is more common.[4] Subsequent loss of CO (28 Da) from this acylium ion can also occur.

-

Side-Chain Cleavage: The bond between the aromatic ring and the trifluoro-hydroxyethyl side chain can cleave, leading to fragments corresponding to each piece.

Caption: Predicted fragmentation of protonated Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate.

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 247.1)

In negative mode, the molecule is deprotonated, typically at the hydroxyl group. Fragmentation proceeds from this negatively charged site.

-

Loss of HF: Fluorinated compounds can lose hydrogen fluoride (20.01 Da), a common pathway for molecules with both fluorine and nearby hydrogen atoms.[5]

-

Loss of the Ethyl Group: Cleavage could result in the loss of an ethyl radical (29.02 Da), although radical losses are less common in ESI.

-

Loss of CO₂: Rearrangement followed by the loss of carbon dioxide (43.99 Da) from the carboxylate is a possibility.

Caption: Predicted fragmentation of deprotonated Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate.

Chapter 3: Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is preferred, GC-MS can be employed if required, for instance, to interface with existing compound libraries that are primarily based on Electron Ionization (EI) spectra.

3.1. Rationale for Derivatization

Direct injection of the analyte into a standard GC-MS system would likely lead to poor peak shape and on-column degradation due to the polar hydroxyl group. Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable form. For hydroxyl groups, silylation is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.

3.2. Experimental Protocol: GC-MS with Derivatization

-

Derivatization:

-

Evaporate 100 µL of a 100 µg/mL solution of the analyte in a vial to complete dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (a solvent).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Parameters:

-

Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-500.

-

The fragmentation under EI conditions will be more extensive than with ESI and will correspond to the TMS-derivatized molecule (Molecular Weight: 320.31 g/mol ). Interpretation will rely on identifying characteristic fragments of the TMS group (e.g., m/z 73) and the core molecular structure.

Chapter 4: Workflow and Best Practices

A logical workflow ensures efficient and accurate analysis. The following diagram outlines a decision-making process for the characterization of this and similar molecules.

Caption: Decision workflow for mass spectrometric analysis of polar, functionalized molecules.

References

-

MassBank. (2008). ethyl benzoate - MassBank Record: JP000037. MassBank. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. PubChem. [Link]

-

Keighley, T., et al. (2014). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. [Link]

-

McCord, J., & Strynar, M. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). American Journal of Analytical Chemistry. [Link]

-

Dobbie, R. C., & Cavell, R. G. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Inorganic Chemistry. [Link]

-

CHEM ACADEMY. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Keighley, T., et al. (2014). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. [Link]

Sources

- 1. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

A Technical Guide to the Synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate: Starting Materials and Strategic Execution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorinated moieties into organic molecules represents a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of bioactive compounds. Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is a valuable chiral building block that features both the trifluoromethyl group and a secondary alcohol, providing a versatile scaffold for further synthetic elaboration. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for its preparation, focusing on the chemical rationale behind each approach and offering field-proven insights for successful execution.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursor molecules and, ultimately, the fundamental starting materials. For Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, two primary disconnection strategies emerge, centered on the formation of the C-C bond connecting the trifluoromethylated side chain to the aromatic ring, or the C-C bond within the side chain itself.

Caption: Workflow for Route A via nucleophilic trifluoromethylation.

Experimental Protocol: Trifluoromethylation using TMSCF₃

-

Preparation: To a solution of Ethyl 3-formylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq).

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 M in THF, 0.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Upon completion, quench the reaction by the addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Route B: Friedel-Crafts Acylation of Ethyl Benzoate and Subsequent Reduction

This two-step approach utilizes a more readily available starting material and employs classic electrophilic aromatic substitution chemistry.

Starting Material: Ethyl Benzoate. Core Reagents: Trifluoroacetic anhydride (TFAA) with a Lewis acid catalyst for acylation, followed by a reducing agent.

Causality and Expertise: The ethyl ester group on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, it is a meta-director. This directing effect is crucial as it selectively installs the incoming trifluoroacetyl group at the desired 3-position. [1][2]A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the trifluoroacetic anhydride and overcome the deactivation of the ring. [3]Following acylation, the resulting trifluoromethyl ketone is readily reduced to the secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the ester functionality.

Caption: Workflow for Route B via acylation and reduction.

Experimental Protocol: Friedel-Crafts Acylation and Reduction

Step 1: Synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate [3]1. Preparation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise. 2. Addition of Substrate: After stirring for 15 minutes, add Ethyl Benzoate (1.0 eq) to the mixture while maintaining the temperature at 0 °C. 3. Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. 4. Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Reduction to the Alcohol

-

Dissolution: Dissolve the crude Ethyl 3-(2,2,2-trifluoroacetyl)benzoate from the previous step in methanol (MeOH) and cool the solution to 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Purification: Quench the reaction with acetone, then add water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Alternative Strategies from Halogenated Precursors

An alternative set of strategies involves organometallic reactions starting from a halogenated benzene ring, such as Ethyl 3-bromobenzoate. These methods offer flexibility but can present unique challenges.

Starting Material: Ethyl 3-bromobenzoate.

Method 1: Grignard/Organolithium Formation: This involves a metal-halogen exchange to form a nucleophilic aromatic species, which then reacts with a trifluoroacetaldehyde equivalent.

-

Causality: Reacting Ethyl 3-bromobenzoate with magnesium (for Grignard) or an organolithium reagent (like n-BuLi, for lithium-halogen exchange) creates a potent nucleophile at the 3-position. This can then attack an electrophilic source of the side chain.

-

Challenges: The primary challenge is the reactivity of the organometallic intermediate towards the ester group on the same molecule, which can lead to self-condensation and side products. Low temperatures are critical to mitigate this.

Method 2: Barbier Reaction: The Barbier reaction provides a clever solution to the stability issues of pre-formed organometallic reagents. [4][5]* Causality: In a Barbier-type reaction, the alkyl halide (Ethyl 3-bromobenzoate), a metal (e.g., Mg, Zn, In), and the carbonyl compound (e.g., trifluoroacetaldehyde ethyl hemiacetal) are all present in the reaction flask. [4][6]The organometallic species is generated in situ and reacts immediately with the co-present electrophile. [5]This low steady-state concentration of the reactive intermediate minimizes side reactions like self-condensation.

Comparative Summary of Synthetic Routes

| Route | Starting Material | Key Reagents | Steps | Advantages | Disadvantages |

| A: Nucleophilic Trifluoromethylation | Ethyl 3-formylbenzoate | TMSCF₃, TBAF | 1 | High efficiency, direct, mild conditions. [7][8] | Requires a more functionalized starting material. |

| B: Acylation & Reduction | Ethyl Benzoate | TFAA, AlCl₃; NaBH₄ | 2 | Uses inexpensive, readily available starting material. | Two-step process, requires stoichiometric strong Lewis acid. |

| C: Organometallic (Barbier) | Ethyl 3-bromobenzoate | Metal (Mg, Zn), CF₃CHO source | 1 | One-pot procedure, avoids isolation of unstable intermediates. [4][5] | Can be sensitive to reaction conditions; potential for side reactions. |

Conclusion

The synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate can be approached from several strategic directions, each with distinct advantages. For directness and efficiency, the nucleophilic trifluoromethylation of Ethyl 3-formylbenzoate using the Ruppert-Prakash reagent stands out as a premier choice. For scalability and cost-effectiveness based on fundamental starting materials, the two-step sequence of Friedel-Crafts acylation of Ethyl Benzoate followed by reduction is a robust and well-established alternative. [3]The choice of starting material and synthetic route will ultimately depend on the specific constraints of the research or development program, including starting material availability, scale, and the need for downstream diversification.

References

-

Fujiwara, Y., Katagiri, T., & Uneyama, K. (2003). Trifluoromethylated Amino Alcohols as Chiral Ligands for Highly Enantioselective Reformatsky Reaction. ChemInform, 34(47). Available at: [Link]

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents. (n.d.).

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 147. Fluoride-ion-induced nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane. A new, convenient, and broad-scope trifluoromethylation method. Journal of the American Chemical Society, 111(1), 393–395. Available at: [Link]

-

Kato, K., & Uneyama, K. (2006). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Mini-Reviews in Organic Chemistry, 3(3), 183-193. Available at: [Link]

- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).

-

Barbier reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Li, Y., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(25), 7949–7953. Available at: [Link]

-

Mykhailiuk, P. K. (2015). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Symmetry, 7(3), 1497-1511. Available at: [Link]

-

Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes | ACS Omega. (n.d.). Retrieved from [Link]

- CN104311414A - Preparation method of ethyl benzoate - Google Patents. (n.d.).

- US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents. (n.d.).

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed. (n.d.). Retrieved from [Link]

-

Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Ethyl benzoate synthesis - Sciencemadness Discussion Board. (n.d.). Retrieved from [Link]

-

Synthesis of 3-bromobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

-

Chapter 24 New Applications of Electrophilic Aromatic C−H Activation with Metal Trifluoroacetates. (n.d.). Retrieved from [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (n.d.). Retrieved from [Link]

- US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents. (n.d.).

-

The introduction of the Barbier reaction into polymer chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. (n.d.). Retrieved from [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (n.d.).

-

18: Reactions of Aromatic Compounds - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

-

Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (n.d.). Retrieved from [Link]

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-11-6 [benchchem.com]

- 4. Barbier reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]